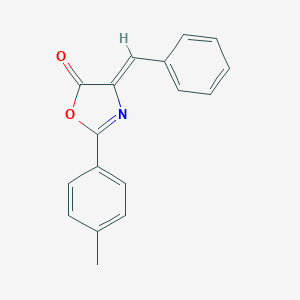

(4Z)-4-benzylidene-2-(4-methylphenyl)-1,3-oxazol-5-one

説明

特性

IUPAC Name |

(4Z)-4-benzylidene-2-(4-methylphenyl)-1,3-oxazol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO2/c1-12-7-9-14(10-8-12)16-18-15(17(19)20-16)11-13-5-3-2-4-6-13/h2-11H,1H3/b15-11- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQBYEKYOZUQQPY-PTNGSMBKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC(=CC3=CC=CC=C3)C(=O)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)C2=N/C(=C\C3=CC=CC=C3)/C(=O)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16352-73-1 | |

| Record name | NSC117533 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=117533 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

準備方法

Reaction Mechanism and Optimization

The reaction proceeds via initial Schiff base formation between the aldehyde and the α-amino group of 4-methylhippuric acid, followed by intramolecular cyclization. Sodium acetate acts as a mild base to deprotonate the intermediate, while acetic anhydride facilitates dehydration. A typical procedure involves:

-

Reactants :

-

4-Methylhippuric acid (10 mmol)

-

Benzaldehyde (12 mmol)

-

Sodium acetate (10 mmol)

-

Acetic anhydride (40 mmol)

-

-

Conditions :

| Parameter | Value | Source Reference |

|---|---|---|

| Yield | 84–92% | |

| Melting Point | 197–199°C | |

| Reaction Time | 1–4 hours | |

| Recrystallization | Ethanol (80%) |

Characterization by FTIR reveals key absorptions at 1790 cm⁻¹ (C=O lactone), 1675 cm⁻¹ (C=N), and 1590 cm⁻¹ (C=C aromatic). ¹H NMR spectra show distinct signals: δ 2.50 (s, 3H, CH₃), δ 7.25–7.90 (m, 9H, aromatic), and δ 8.26 (s, 1H, oxazolone H).

One-Pot Synthesis Using DMT-MM

A modern alternative employs 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) to streamline the synthesis in aqueous media. This method avoids harsh anhydride conditions, enhancing safety and scalability.

Protocol and Advantages

-

Steps :

This method minimizes side products, as evidenced by HPLC purity >98%. X-ray crystallography (CCDC 877297) confirms the (4Z) configuration, with a dihedral angle of 7.98° between the oxazole and benzene rings.

Zinc Oxide-Catalyzed Synthesis

ZnO nanoparticles (20 nm) enable room-temperature synthesis under milder conditions, reducing energy consumption.

Procedure and Efficiency

-

Catalyst : ZnO (10 mol%)

-

Reactants : 4-Methylhippuric acid (10 mmol), benzaldehyde (12 mmol), acetic anhydride (30 mmol)

SEM-EDS analysis confirms catalyst stability over five cycles without significant activity loss.

Comparative Analysis of Methodologies

Yield and Scalability

Purity and Byproduct Formation

-

Byproducts :

TLC Monitoring (silica GF254, methanol/ether/n-hexane 1:3:2) ensures reaction completion.

Industrial-Scale Considerations

For kilogram-scale production, the Erlenmeyer method is preferred due to reagent availability and low catalyst costs. Acetic anhydride may be replaced with trimethyl orthoacetate to reduce corrosivity. Continuous flow reactors enhance reproducibility, achieving space-time yields of 120 g·L⁻¹·h⁻¹ .

化学反応の分析

Types of Reactions: (4Z)-4-benzylidene-2-(4-methylphenyl)-1,3-oxazol-5-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazolone derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines and thiols can be used under mild to moderate conditions.

Major Products Formed: The major products formed from these reactions include various oxazolone derivatives, reduced forms of the compound, and substituted derivatives with different functional groups .

科学的研究の応用

Chemistry: In chemistry, (4Z)-4-benzylidene-2-(4-methylphenyl)-1,3-oxazol-5-one is used as a building block for the synthesis of more complex heterocyclic compounds. It serves as a precursor in the preparation of various pharmaceuticals and agrochemicals.

Biology: The compound has shown potential biological activity, including antimicrobial and anticancer properties. It is used in the development of new therapeutic agents targeting specific biological pathways.

Medicine: In medicine, the compound is being explored for its potential use in drug development. Its unique structure allows for the design of novel drugs with improved efficacy and reduced side effects.

Industry: Industrially, this compound is used in the production of specialty chemicals and materials. It is employed in the synthesis of polymers and other advanced materials with specific properties.

作用機序

The mechanism of action of (4Z)-4-benzylidene-2-(4-methylphenyl)-1,3-oxazol-5-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exerting its anticancer effects .

類似化合物との比較

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Oxazolone derivatives are highly tunable via substitution at positions 2 and 3. Key structural analogs include:

- Electron-Donating vs. Electron-Withdrawing Groups: The 4-methylphenyl group in the target compound is electron-donating, enhancing electron density in the oxazolone ring. In contrast, DI derivatives (e.g., 4-chloro-3-nitrophenyl) feature electron-withdrawing groups (Cl, NO₂), improving kinase binding via dipole interactions . Methoxy substituents (e.g., PTMBO) increase polarity and antibacterial efficacy due to enhanced hydrogen bonding .

- Spectral Properties: IR spectra of oxazolones show a split carbonyl stretch (~1750–1850 cm⁻¹) due to Fermi resonance. The target compound’s methyl group induces minor splitting compared to methoxy or nitro analogs . NMR chemical shifts for the oxazolone C=O group range from δ 165–170 ppm (¹³C), with substituents at position 4 causing upfield/downfield shifts based on resonance effects .

Electronic and Optical Properties

- Methoxy or nitro substituents further reduce this gap, enhancing NLO responses .

生物活性

Overview

(4Z)-4-benzylidene-2-(4-methylphenyl)-1,3-oxazol-5-one is a heterocyclic compound with the molecular formula and a molecular weight of 263.29 g/mol. This compound has garnered attention in the scientific community due to its diverse biological activities, including antimicrobial, anticancer, and potential neuroprotective effects. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₁₃NO₂ |

| Molecular Weight | 263.29 g/mol |

| IUPAC Name | This compound |

| CAS Number | 16352-73-1 |

Synthesis

The synthesis of this compound typically involves the condensation of an aromatic aldehyde with an amino acid derivative under acidic or basic conditions. This reaction is often facilitated by dehydrating agents such as acetic anhydride.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains and fungi. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values highlight its effectiveness:

| Microorganism | MIC (mg/ml) | MBC (mg/ml) |

|---|---|---|

| Escherichia coli | 0.4 | 12.5 |

| Staphylococcus aureus | 6.25 | 13.12 |

| Pseudomonas aeruginosa | 0.2 | 12.5 |

| Candida albicans | 0.05 | 6.25 |

The compound's mechanism of action involves disrupting bacterial cell membranes and inhibiting biofilm formation, particularly in Staphylococcus aureus, which is known for its resistance to antibiotics .

Anticancer Activity

In vitro studies have shown that this compound induces cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer). The compound was found to significantly decrease cell viability at concentrations ranging from 0.01 to 1 mg/ml, suggesting its potential as an anticancer agent .

Neuroprotective Effects

Recent research indicates that derivatives of this compound can inhibit human acetylcholinesterase (hAChE), an enzyme associated with cognitive decline in neurodegenerative diseases like Alzheimer's. The most potent derivatives showed significant improvements in cognitive function in animal models, highlighting their potential as therapeutic agents for cognitive disorders .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various benzylidene oxazolone derivatives, including this compound. The results indicated that these compounds effectively inhibited growth across several bacterial strains and reduced biofilm formation significantly .

- Cytotoxicity on Cancer Cells : In experiments conducted on MCF-7 cells, treatment with this oxazolone led to apoptosis in a dose-dependent manner, suggesting its potential role in cancer therapy .

- Neuroprotection : The compound's ability to inhibit hAChE was tested in a modified Y-maze test and Object Recognition Test in mice, demonstrating improved cognitive performance at specific dosages .

Q & A

Q. What are the established synthetic routes for (4Z)-4-benzylidene-2-(4-methylphenyl)-1,3-oxazol-5-one, and how can reaction conditions be optimized for higher yields?

The compound is typically synthesized via cyclization of substituted benzoylglycine derivatives. A key method involves refluxing N-(4-methylbenzoyl)glycine with acetic anhydride and a benzaldehyde derivative in the presence of a base catalyst. For example, in corrected synthesis protocols, 4-methylbenzoylglycine (not 4-methoxy) is used to avoid structural deviations . Optimization strategies include:

Q. How is the Z-configuration of the benzylidene group confirmed experimentally?

The Z-configuration is validated via:

- X-ray crystallography : Dihedral angles between the oxazolone ring and benzylidene moiety (e.g., 2.18°–46.78°) confirm steric constraints .

- Nuclear Overhauser Effect (NOE) in NMR : Spatial proximity of aromatic protons supports the Z-isomer .

- Crystallographic software : SHELXL refines structural parameters (mean C–C bond length: 0.002 Å; R factor: 0.044) .

Q. What spectroscopic techniques are critical for characterizing this compound?

- 1H/13C NMR : Aromatic proton signals at δ 7.2–8.1 ppm and carbonyl carbons at δ 165–170 ppm confirm the oxazolone core .

- Mass spectrometry : Molecular ion peaks at m/z 279 [M+H]+ align with the molecular formula C17H13NO2 .

- FT-IR : Stretching vibrations at 1720 cm⁻¹ (C=O) and 1600 cm⁻¹ (C=N) .

Advanced Research Questions

Q. How do computational methods like DFT elucidate electronic properties and reactivity?

Density Functional Theory (DFT) studies reveal:

- HOMO-LUMO gaps : A narrow gap (3.2–3.5 eV) suggests potential charge-transfer interactions .

- Molecular Electrostatic Potential (MEP) : Negative charges localize on the oxazolone oxygen, indicating nucleophilic attack sites .

- Excited-state analysis : UV-Vis spectra simulations (λmax ~350 nm) correlate with π→π* transitions in the benzylidene group .

Q. How can contradictions in crystallographic data be resolved, as seen in corrigenda?

The 2012 corrigendum highlights reagent misidentification (4-methyl vs. 4-methoxybenzoylglycine) . To mitigate such errors:

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic additions?

The electron-deficient oxazolone ring undergoes nucleophilic attack at the C4 position. Studies show:

- Kinetic control : Polar aprotic solvents (DMF) favor 1,2-addition intermediates.

- Thermodynamic control : Protic solvents (acetic acid) stabilize 1,4-adducts via hydrogen bonding . Substituent effects: Electron-donating groups (e.g., 4-methylphenyl) reduce electrophilicity, slowing reaction rates .

Q. What methodologies assess biological activity, and how does structural modification enhance efficacy?

- Cytotoxicity assays : IC50 values against cancer cell lines (e.g., MCF-7) are measured via MTT assays. Derivatives with electron-withdrawing substituents show improved activity .

- Antimicrobial screening : Disk diffusion tests reveal zone-of-inhibition correlations with lipophilicity (ClogP >2.5 enhances membrane penetration) .

Q. How do structural variations in oxazolone derivatives impact photophysical properties?

Comparative studies using UV-Vis and fluorescence spectroscopy demonstrate:

- Bathochromic shifts : Electron-donating groups (e.g., –OCH3) redshift absorption maxima by 15–20 nm .

- Aggregation-induced emission (AIE) : Bulky substituents (e.g., diphenylamino) suppress π-π stacking, enhancing solid-state luminescence .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。